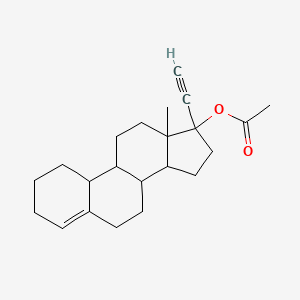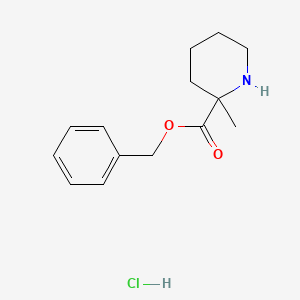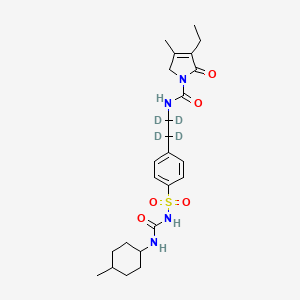![molecular formula C30H28O12 B12297678 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-[[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-, (2S)- CAS No. 96686-70-3](/img/structure/B12297678.png)
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-[[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-, (2S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1-ベンゾピラン-4-オン、2,3-ジヒドロ-5-ヒドロキシ-2-(4-ヒドロキシフェニル)-7-[[6-O-[(2E)-3-(4-ヒドロキシフェニル)-1-オキソ-2-プロペン-1-イル]-β-D-グルコピラノシル]オキシ]-, (2S)- は、フラボノイド類に属する複雑な有機化合物です。フラボノイドは、多様な生物活性で知られており、様々な植物に広く見られます。この特定の化合物は、抗酸化、抗炎症、抗癌などの潜在的な治療効果を持つことで注目されています。
準備方法
合成経路と反応条件
4H-1-ベンゾピラン-4-オン、2,3-ジヒドロ-5-ヒドロキシ-2-(4-ヒドロキシフェニル)-7-[[6-O-[(2E)-3-(4-ヒドロキシフェニル)-1-オキソ-2-プロペン-1-イル]-β-D-グルコピラノシル]オキシ]-, (2S)- の合成は、一般的に複数の手順を伴います。プロセスは、ベンゾピランコア構造の調製から始まり、次いでヒドロキシル基とフェニル基が導入されます。最後のステップは、グルコピラノシル部分を結合するグリコシル化です。反応条件には、通常、触媒、溶媒、および制御された温度の使用が含まれ、高収率と高純度が保証されます。
工業的製造方法
この化合物の工業的製造には、同様の合成経路が採用される場合がありますが、より大規模に行われます。温度、圧力、連続フロー反応器の使用などの反応条件の最適化により、効率とスケーラビリティが向上します。結晶化、クロマトグラフィー、再結晶化などの精製技術が採用され、高純度の最終生成物が得られます。
化学反応の分析
反応の種類
4H-1-ベンゾピラン-4-オン、2,3-ジヒドロ-5-ヒドロキシ-2-(4-ヒドロキシフェニル)-7-[[6-O-[(2E)-3-(4-ヒドロキシフェニル)-1-オキソ-2-プロペン-1-イル]-β-D-グルコピラノシル]オキシ]-, (2S)- は、次のような様々な化学反応を起こします。
酸化: ヒドロキシル基は酸化されてキノンを形成します。
還元: ベンゾピラン環のカルボニル基は還元されてアルコールを形成します。
置換: フェニル基は求電子置換反応を起こす可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、臭素などの求電子剤が含まれます。反応条件は、目的の変換によって異なりますが、通常、特定の温度、溶媒、触媒が含まれます。
生成される主な生成物
これらの反応から生成される主な生成物には、キノン、アルコール、および置換フェニル誘導体があります。これらの生成物は、さらに変換されて、様々な生物学的に活性な化合物を生じさせることができます。
科学研究への応用
4H-1-ベンゾピラン-4-オン、2,3-ジヒドロ-5-ヒドロキシ-2-(4-ヒドロキシフェニル)-7-[[6-O-[(2E)-3-(4-ヒドロキシフェニル)-1-オキソ-2-プロペン-1-イル]-β-D-グルコピラノシル]オキシ]-, (2S)- は、数多くの科学研究に応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 細胞シグナル伝達経路と遺伝子発現における役割について研究されています。
医学: 抗酸化、抗炎症、抗癌などの潜在的な治療効果について調査されています。
産業: 医薬品、ニュートラシューティカル、機能性食品の開発に利用されています。
科学的研究の応用
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-[[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-, (2S)- has numerous scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling pathways and gene expression.
Medicine: Investigated for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and functional foods.
作用機序
4H-1-ベンゾピラン-4-オン、2,3-ジヒドロ-5-ヒドロキシ-2-(4-ヒドロキシフェニル)-7-[[6-O-[(2E)-3-(4-ヒドロキシフェニル)-1-オキソ-2-プロペン-1-イル]-β-D-グルコピラノシル]オキシ]-, (2S)- の作用機序は、様々な分子標的と経路との相互作用に関与しています。フリーラジカルを捕捉し、抗酸化防御を強化することで、酸化ストレスを調節することができます。さらに、プロ炎症性サイトカインと酵素をダウンレギュレートすることで、炎症性経路を抑制することができます。癌細胞では、特定のシグナル伝達経路を標的とすることで、アポトーシスを誘導し、細胞増殖を抑制することができます。
類似の化合物との比較
類似の化合物
ケルセチン: 同様の抗酸化と抗炎症効果を持つ別のフラボノイドです。
ケンフェロール: 抗癌と心臓保護効果で知られています。
ルテオリン: 抗炎症と神経保護効果を示します。
独自性
4H-1-ベンゾピラン-4-オン、2,3-ジヒドロ-5-ヒドロキシ-2-(4-ヒドロキシフェニル)-7-[[6-O-[(2E)-3-(4-ヒドロキシフェニル)-1-オキソ-2-プロペン-1-イル]-β-D-グルコピラノシル]オキシ]-, (2S)- は、特定のグリコシル化パターンにより、溶解性、安定性、バイオアベイラビリティが向上していることが特徴です。この構造的特徴は、他のフラボノイドと区別され、その独特の生物活性に貢献しています。
類似化合物との比較
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits anti-inflammatory and neuroprotective activities.
Uniqueness
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-[[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-, (2S)- is unique due to its specific glycosylation pattern, which can enhance its solubility, stability, and bioavailability. This structural feature distinguishes it from other flavonoids and contributes to its distinct biological activities.
特性
CAS番号 |
96686-70-3 |
|---|---|
分子式 |
C30H28O12 |
分子量 |
580.5 g/mol |
IUPAC名 |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H28O12/c31-17-6-1-15(2-7-17)3-10-25(35)39-14-24-27(36)28(37)29(38)30(42-24)40-19-11-20(33)26-21(34)13-22(41-23(26)12-19)16-4-8-18(32)9-5-16/h1-12,22,24,27-33,36-38H,13-14H2/b10-3+/t22-,24+,27+,28-,29+,30+/m0/s1 |
InChIキー |
PLORCKNHUZJPKH-AVNPKAOGSA-N |
異性体SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC=C(C=C4)O)O)O)O)C5=CC=C(C=C5)O |
正規SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)O)O)C5=CC=C(C=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Bis[(2,3-dihydroxybenzoyl)amino]hexanoic acid](/img/structure/B12297597.png)
![7-Oxabicyclo[4.1.0]heptan-2-ol, 1-methyl-4-(1-methylethenyl)-](/img/structure/B12297602.png)
![N-(4-hydroxycyclohexyl)-3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B12297604.png)



![[11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B12297625.png)
![[(3E,11E,16E)-8,14,18-trihydroxy-19-(4-hydroxy-3,5-dimethyl-6-oxooxan-2-yl)-5,7,9,11,13,15-hexamethylnonadeca-1,3,11,16-tetraen-6-yl] carbamate](/img/structure/B12297627.png)
![(2E,4E,6E)-N-[1-oxo-3-phenyl-1-[(13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl)amino]propan-2-yl]octa-2,4,6-trienamide](/img/structure/B12297632.png)
![9-[4-(1-aminopropan-2-yl)phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B12297637.png)
![3-bromo-8,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one](/img/structure/B12297641.png)

![(3,4,11,12-Tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl) acetate](/img/structure/B12297682.png)

